molecular formula C29H54O6 B15128962 2,3-Bis(1-oxobutoxy)propyl stearate CAS No. 56149-03-2

2,3-Bis(1-oxobutoxy)propyl stearate

Cat. No.: B15128962
CAS No.: 56149-03-2
M. Wt: 498.7 g/mol
InChI Key: JPJFJSLWXDLTLN-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,3-Bis(1-oxobutoxy)propyl stearate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions to form different esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Bis(1-oxobutoxy)propyl stearate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Bis(1-oxobutoxy)propyl stearate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release butyric acid and stearic acid, which can then interact with various biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2,3-Bis(1-oxobutoxy)propyl stearate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester groups and the resulting physical and chemical properties, which make it suitable for various applications in research and industry.

Properties

CAS No.

56149-03-2

Molecular Formula

C29H54O6

Molecular Weight

498.7 g/mol

IUPAC Name

2,3-di(butanoyloxy)propyl octadecanoate

InChI

InChI=1S/C29H54O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-28(31)34-25-26(35-29(32)22-6-3)24-33-27(30)21-5-2/h26H,4-25H2,1-3H3

InChI Key

JPJFJSLWXDLTLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC

Origin of Product

United States

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